REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Sr+2].[N+]([O-])([O-])=[O:7].[O-2:10].[La+3:11].[O-2].[O-2].[La+3]>O.O.O.O.O.O.O.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O.O.O.O.O.O.O.[N+]([O-])([O-])=O.[Co+2].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Fe+2].[N+]([O-])([O-])=O>[OH-:2].[La+3:11].[OH-:7].[OH-:10].[O-2:2].[La+3:11].[O-2:2].[O-2:2].[La+3:11] |f:0.1.2,3.4.5.6.7,9.10.11.12.13.14.15.16.17,18.19.20.21.22.23.24.25.26,27.28.29,30.31.32.33,34.35.36.37.38|
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32.26 g
|
Type
|
reactant
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
Name
|
nickel nitrate hexahydrate
|
Quantity
|
27.92 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
55.1 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
6.06 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Fe+2].[N+](=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[La+3].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Sr+2].[N+]([O-])([O-])=[O:7].[O-2:10].[La+3:11].[O-2].[O-2].[La+3]>O.O.O.O.O.O.O.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O.O.O.O.O.O.O.[N+]([O-])([O-])=O.[Co+2].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Fe+2].[N+]([O-])([O-])=O>[OH-:2].[La+3:11].[OH-:7].[OH-:10].[O-2:2].[La+3:11].[O-2:2].[O-2:2].[La+3:11] |f:0.1.2,3.4.5.6.7,9.10.11.12.13.14.15.16.17,18.19.20.21.22.23.24.25.26,27.28.29,30.31.32.33,34.35.36.37.38|
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32.26 g
|
Type
|
reactant
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
Name
|
nickel nitrate hexahydrate
|
Quantity
|
27.92 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
55.1 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
6.06 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Fe+2].[N+](=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[La+3].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |